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molecular formula C5H10N2O3S B8709981 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide

2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetamide

Cat. No. B8709981
M. Wt: 178.21 g/mol
InChI Key: CIGHKZAMZMDYND-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

Ethyl 2-(3-amino-1,1-dioxo-thietan-3-yl)acetate (example 160c, 550 mg, 2.65 mmol) was dissolved in ammonia 7.0M in methanol (9 ml, 63.0 mmol) and the reaction flask was sealed (size of the flask was chosen to minimize the volume for gas expansion in order to minimize ammonia evaporation). The reaction was stirred at 45° C. for 2 days. Volatiles were removed in vacuo to yield a crude material (523 mg) containing a 4:1 ratio of amide:methyl ester. The crude material was used without any further purification; MS (ESI, m/z): 179.1 (M+H+).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([CH2:8][C:9]([O:11]CC)=O)[CH2:5][S:4](=[O:7])(=[O:6])[CH2:3]1.CO.[NH3:16]>>[NH2:1][C:2]1([CH2:8][C:9]([NH2:16])=[O:11])[CH2:5][S:4](=[O:7])(=[O:6])[CH2:3]1

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
NC1(CS(C1)(=O)=O)CC(=O)OCC
Name
Quantity
9 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 45° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction flask was sealed (size of the flask
CUSTOM
Type
CUSTOM
Details
ammonia evaporation)
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC1(CS(C1)(=O)=O)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 523 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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